molecular formula C10H9NO4 B8813228 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole

Cat. No.: B8813228
M. Wt: 207.18 g/mol
InChI Key: CCEVJKZHAJJQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a prop-1-enyl chain, which is further connected to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole typically involves the condensation of 1,3-benzodioxole with 2-nitropropene. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Nitroprop-1-enylbenzene: Similar structure but lacks the benzodioxole ring.

    2-(2-Nitroprop-1-enyl)thiophene: Contains a thiophene ring instead of a benzodioxole ring.

Uniqueness

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-(2-nitroprop-1-enyl)-1,3-benzodioxole

InChI

InChI=1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3

InChI Key

CCEVJKZHAJJQJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g (33.3 mmol) piperonal (Aldrich, Milwaukee, Wis.), 12.8 g (167 mmol) ammonium acetate (Fluke), and 50 g (670 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give a yellow crystalline solid in 40% yield. 1H NMR spectra is shown in FIG. 1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
50 g
Type
reactant
Reaction Step One

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